15-keto Latanoprost
Overview
Description
15-Keto Latanoprost is an active metabolite of the prostaglandin analog latanoprost. It is primarily known for its role in reducing intraocular pressure, making it a significant compound in the treatment of glaucoma . This compound is a potential pharmaceutical impurity found in commercial preparations of latanoprost .
Mechanism of Action
Target of Action
15-Keto Latanoprost, also known as 15-Ketolatanoprost, is an active metabolite of the FP receptor agonist latanoprost . The primary target of this compound is the FP receptor , which is a prostaglandin F2 alpha receptor . This receptor plays a crucial role in regulating intraocular pressure .
Mode of Action
This compound interacts with its target, the FP receptor, to exert its effects. It is less potent than the parent compound latanoprost but still retains the ability to produce a small but measurable decrease in the intraocular pressure . It is also a miotic in the normal cat eye, causing a reduction in pupillary diameter .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the regulation of intraocular pressure. The compound is thought to increase uveoscleral outflow , which is a pathway for the drainage of aqueous humor from the eye. This increase in outflow leads to a decrease in intraocular pressure .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption through the cornea where the prodrug is hydrolyzed to the acid form by esterases to become biologically active . Studies in humans indicate that the peak concentration in the aqueous humor is reached about two hours after topical administration . The acid of latanoprost can be measured in aqueous humor during the first four hours, and in plasma only during the first hour after local administration .
Result of Action
The primary result of this compound’s action is a reduction in intraocular pressure. When applied once daily to glaucomatous monkey eyes, all three concentrations of this compound produced significant reductions in intraocular pressure . The maximum reduction was observed on treatment day 5, regardless of the drug or concentration studied .
Action Environment
The action of this compound is influenced by the environment within the eye. The compound is absorbed through the cornea and is hydrolyzed to its active form within the eye . The efficacy of the compound may be influenced by factors such as the health of the eye, the presence of other medications, and individual variations in response .
Biochemical Analysis
Biochemical Properties
15-Keto Latanoprost interacts with various enzymes, proteins, and other biomolecules. It is a potential metabolite of latanoprost when administered to animals . The majority of receptor-binding studies indicate that the free acid metabolites of these compounds are agonists at the prostaglandin FP receptor .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to produce a small but measurable decrease in the intraocular pressure of normal cynomolgus monkeys when administered at a dose of 1 µg/eye . It also causes an 8 mm Hg reduction in pupillary diameter at 5 µg/eye .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules and changes in gene expression. The ocular hypotensive response of these PG drugs may actually be mediated by EP3 receptors activated by endogenously produced PGs resulting from drug stimulation of FP receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. When applied once daily to glaucomatous monkey eyes, all three concentrations of this compound produced significant reductions in IOP, with the maximum reduction on treatment day 5 .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. The maximum reduction from vehicle-only baseline IOP was 3.0 ± 0.3 mm Hg (9%) for 0.0001% this compound, 7.6 ± 0.6 mm Hg (23%) for 0.001% this compound, and 6.3 ± 0.4 mm Hg (18%) for 0.01% this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. Three of the four clinically used PG analogs have a hydroxyl group on position 15, which is the site of potential metabolic conversion into a 15-keto analog .
Preparation Methods
The synthesis of 15-Keto Latanoprost involves several steps, starting from the chiral precursor Corey lactone diol. The synthetic route includes Swern oxidation, allylic reduction, and Wittig reaction conditions . The reduction of keto and alkene functional groups is achieved in a single step using a low-cost catalyst such as nickel chloride and sodium borohydride in methanol . This method provides high stereoselectivity and improved yield, making it an efficient protocol for the synthesis of this compound.
Chemical Reactions Analysis
15-Keto Latanoprost undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as 15-keto derivatives.
Reduction: Reduction reactions can convert the keto group back to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include various oxidized and reduced derivatives of this compound .
Scientific Research Applications
15-Keto Latanoprost has several scientific research applications:
Ophthalmology: It is used to study the reduction of intraocular pressure in glaucoma treatment.
Pharmacology: The compound is used to investigate the pharmacokinetics and pharmacodynamics of prostaglandin analogs.
Biochemistry: It serves as a model compound to study the metabolism and degradation of prostaglandins.
Industrial Applications: The compound is used in the development of stable aqueous formulations for eye drops.
Comparison with Similar Compounds
15-Keto Latanoprost is similar to other prostaglandin analogs such as:
Latanoprost: The parent compound, which is more potent in reducing intraocular pressure.
Bimatoprost: Another prostaglandin analog used in glaucoma treatment, known for its higher efficacy.
Travoprost: Similar in function but with different pharmacokinetic properties.
Isopropyl Unoprostone: A less potent analog with a different mechanism of action.
Compared to these compounds, this compound is unique due to its specific metabolic pathway and its role as a minor impurity in commercial preparations .
Properties
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,22-25,28-29H,4,9,12-18H2,1-2H3/b8-3-/t22-,23-,24+,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYCMQSMHPIBBZ-VIZYZFHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(=O)CCC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CCC(=O)CCC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432091 | |
Record name | 15-Ketolatanoprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135646-98-9 | |
Record name | 15-Ketolatanoprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 15-keto latanoprost compare to latanoprost in terms of its IOP-lowering effect in glaucomatous eyes?
A1: Research indicates that this compound exhibits potent ocular hypotensive effects comparable to, and in some instances, superior to, the commercially available latanoprost (Xalatan). A study using a monkey model of glaucoma demonstrated that a 0.001% concentration of this compound achieved equivalent or greater reductions in intraocular pressure (IOP) compared to a 0.005% concentration of latanoprost. [] This suggests that this compound could potentially offer similar therapeutic benefits at a lower concentration.
Q2: What is the proposed mechanism of action for this compound in reducing IOP?
A2: While the precise mechanism remains to be fully elucidated, studies suggest that this compound, like latanoprost, primarily lowers IOP by enhancing uveoscleral outflow. [] In a study on normal monkey eyes, a single dose of 0.005% this compound did not significantly alter tonographic outflow facility (C) or fluorophotometric aqueous humor flow rates (F) compared to baseline or vehicle-treated control eyes. [] This suggests that this compound's IOP-lowering effect is unlikely due to changes in aqueous humor production or conventional outflow pathways.
Q3: Can the analytical methods used to quantify this compound also detect related substances and impurities?
A3: Yes, a versatile high-performance liquid chromatography (HPLC) method has been developed and validated for the simultaneous quantification of latanoprost, timolol, benzalkonium chloride, and related substances, including degradation products. [] This stability-indicating method utilizes a reverse-phase cyano column and gradient elution with a phosphate buffer/acetonitrile/methanol mobile phase. Importantly, it can detect this compound and its known impurities, along with other components of interest, demonstrating its utility for quality control and stability assessments of ophthalmic solutions containing this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.